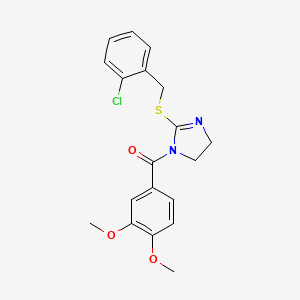

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone

Description

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone (hereafter referred to as Compound A) is a substituted imidazole derivative. Key structural features include:

- A 4,5-dihydro-1H-imidazole core.

- A 2-chlorobenzyl thioether substituent at the 2-position of the imidazole ring.

- A 3,4-dimethoxyphenyl ketone group linked to the imidazole nitrogen.

Its molecular formula is C₂₀H₂₀ClN₂O₃S, with a molecular weight of 412.90 g/mol. The SMILES notation is COC1=C(C=C(C=C1)C(=O)N2C(CNC2)SCC3=CC=CC=C3Cl)OC .

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-24-16-8-7-13(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWQAGWMDPAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H22ClN3O3S2

- Molecular Weight : 464 g/mol

- CAS Number : 851804-16-5

- IUPAC Name : (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on neurological conditions.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the imidazole and methanone moieties can enhance its antitumor properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis through mitochondrial pathways |

| U251 (human glioblastoma) | 15 | Inhibition of cell proliferation |

| Jurkat (human leukemia) | 12 | Disruption of cell cycle progression |

Neuroprotective Effects

The compound has also shown promise in neuroprotective studies. It was evaluated in picrotoxin-induced seizure models, demonstrating anticonvulsant properties which may be attributed to its ability to modulate neurotransmitter systems.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, particularly at the G2/M phase, inhibiting cancer cell division.

- Neurotransmitter Modulation : The compound influences GABAergic and glutamatergic systems, which are crucial for maintaining neuronal excitability and preventing seizures.

Study 1: Anticancer Efficacy

In a study published in MDPI, (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone was tested against various cancer cell lines. The results indicated a strong correlation between the presence of methoxy groups and increased cytotoxicity. The study concluded that further optimization could lead to more effective anticancer agents .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in animal models. It was found to significantly reduce seizure duration and frequency in picrotoxin-induced seizures, suggesting a potential role in treating epilepsy .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that compounds containing imidazole derivatives can exhibit significant anticancer properties. The synthesis of hybrid molecules that include imidazole and other pharmacologically active moieties has been a focus in the development of new anticancer agents. For instance, studies have shown that related imidazole compounds can inhibit the growth of cancer cells by inducing apoptosis or interfering with cell cycle progression .

2. Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The compound may possess similar properties, as many thio-containing imidazoles have been reported to show effectiveness against various bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .

Case Studies

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study published in 2022 focused on synthesizing new imidazole derivatives and evaluating their anticancer activity against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited promising cytotoxic effects, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Structure-Activity Relationship Studies

Another investigation explored the structure-activity relationships (SAR) of various thio-containing compounds, including those with imidazole structures. The findings indicated that specific substitutions on the imidazole ring could significantly enhance both antimicrobial and anticancer activities. This emphasizes the need for continued research into how variations in chemical structure affect biological efficacy .

Comparison with Similar Compounds

Core Imidazole Derivatives

Compound A shares structural homology with other substituted imidazoles, particularly those with aromatic or heteroaromatic substituents. Below is a comparative analysis:

Key Observations :

- Substituent Diversity : Compound A uniquely combines a thioether linkage with a 3,4-dimethoxyphenyl ketone , distinguishing it from nitro- or trifluoromethyl-substituted analogs .

- Biological Implications : The 3,4-dimethoxy group in Compound A may enhance membrane permeability compared to polar nitro groups in analogs like the 5-nitroimidazole derivatives .

Thioether-Containing Imidazoles

Thioether substituents are rare in imidazole-based compounds. A comparison with thioether analogs reveals:

| Compound Name | Thioether Substituent | Additional Groups | Physicochemical Properties |

|---|---|---|---|

| Compound A | 2-(2-chlorobenzyl)thio | 3,4-dimethoxyphenyl methanone | LogP (estimated): 3.2; Solubility: Low in water |

| 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole | Thiophene-2-yl | 4,5-diphenyl | LogP: 4.1; Higher hydrophobicity |

Key Observations :

Methoxy-Substituted Aromatic Ketones

The 3,4-dimethoxyphenyl ketone moiety is a critical pharmacophore. Comparable compounds include:

Key Observations :

- The 3,4-dimethoxy group in Compound A may confer antioxidant or anti-inflammatory properties, as seen in structurally related flavonoids and alkaloids .

Computational Similarity Analysis

Using methodologies described in , Compound A was compared to analogs via Tanimoto similarity coefficients (based on MACCS fingerprints):

| Compound Pair | Tanimoto Coefficient |

|---|---|

| Compound A vs. 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole | 0.32 |

| Compound A vs. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 0.28 |

Interpretation : Low coefficients (<0.5) indicate significant structural divergence, emphasizing Compound A’s unique functionalization .

Q & A

Q. What synthetic routes are most effective for producing the target compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s imidazole core can be synthesized via cyclocondensation reactions using aldehydes and ammonium acetate under reflux conditions. Key optimization parameters include:

- Catalyst selection : Use iodine or acetic acid to accelerate cyclization (common in imidazole synthesis) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates purification .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm substituent positions, particularly distinguishing between thioether (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- X-ray crystallography : Essential for resolving stereochemistry and verifying the dihydroimidazole ring conformation. Crystallize in isopropyl alcohol for optimal crystal formation .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify the 2-chlorobenzyl thioether or dimethoxyphenyl groups to assess electronic and steric effects. For example, replace the thioether with sulfoxide/sulfone derivatives .

- In vitro assays : Pair synthesized analogs with enzyme inhibition studies (e.g., kinases) or receptor-binding assays to quantify potency shifts .

Advanced Research Questions

Q. How should environmental fate studies be designed to assess this compound’s persistence and toxicity?

- Abiotic studies : Measure hydrolysis rates (pH 5–9, 25–50°C) and photodegradation under UV light.

- Biotic studies : Use OECD 301F biodegradation tests with activated sludge.

- Partitioning coefficients : Determine log (octanol-water) and soil adsorption coefficients () to model environmental distribution .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Replicate assays under uniform conditions (e.g., cell lines, incubation times) to isolate variables .

- Meta-analysis : Use computational tools (e.g., cheminformatics platforms) to correlate structural motifs with activity trends, identifying outliers due to impurities or assay interference .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. What methodological approaches validate metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition potential against CYP3A4/2D6, critical for drug-drug interaction predictions .

Data Analysis & Theoretical Frameworks

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

Q. What theoretical frameworks guide hypothesis-driven research on this compound?

- Theoretical pole : Link studies to existing hypotheses (e.g., electron-withdrawing groups enhancing kinase inhibition).

- Technical pole : Select assays (e.g., SPR for binding kinetics) aligned with the hypothesis.

- Epistemological pole : Critically evaluate assumptions (e.g., assuming linear SAR trends).

Experimental Design Challenges

Q. How to balance reactivity and stability when functionalizing the thioether group?

Q. What in vitro-to-in vivo extrapolation (IVIVE) methods are suitable for toxicity prediction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.